molecular formula C9H16O3 B6361235 Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate CAS No. 1239311-14-8

Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate

Cat. No.: B6361235
CAS No.: 1239311-14-8
M. Wt: 172.22 g/mol
InChI Key: BGAOLPQGOBDXBH-YUMQZZPRSA-N
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Description

Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate is an organic compound that belongs to the class of esters It is characterized by a cyclohexane ring with a hydroxyl group at the third position and an ethyl ester group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate typically involves the esterification of (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

(1S,3S)-rel-3-hydroxycyclohexane-1-carboxylic acid+ethanolacid catalystEthyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate+water\text{(1S,3S)-rel-3-hydroxycyclohexane-1-carboxylic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylic acid+ethanolacid catalyst​Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides (e.g., HCl, HBr) can be used to substitute the hydroxyl group.

Major Products Formed

    Oxidation: Formation of 3-oxocyclohexane-1-carboxylate or 3-carboxycyclohexane-1-carboxylate.

    Reduction: Formation of ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-methanol.

    Substitution: Formation of ethyl (1S,3S)-rel-3-halocyclohexane-1-carboxylate.

Scientific Research Applications

Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (1R,3R)-rel-3-hydroxycyclohexane-1-carboxylate: A stereoisomer with different spatial arrangement of atoms.

    Methyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl (1S,3S)-rel-3-oxocyclohexane-1-carboxylate: An oxidized derivative with a ketone group.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of both hydroxyl and ester functional groups also provides versatility in chemical modifications and applications.

Properties

IUPAC Name

ethyl (1S,3S)-3-hydroxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8,10H,2-6H2,1H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAOLPQGOBDXBH-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCC[C@@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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